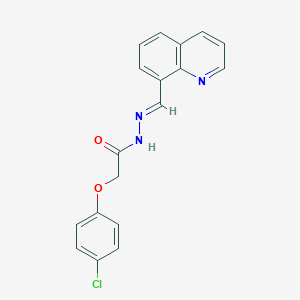![molecular formula C15H14N6S B5551502 N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)
N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine can involve iodine-mediated heterocyclization, as demonstrated in the synthesis of 6-alkylthio-1,3,5-triazine-2,4-diamines by the reaction of N-alkylpyridinium salts and NH4SCN in air, yielding a range of compounds under standard conditions. A plausible mechanism for this synthesis has been proposed, highlighting the role of pyridinium salts as benzyl-group transfer reagents (Liu et al., 2023).
Molecular Structure Analysis
The molecular structure of triazine derivatives can be elucidated using single-crystal X-ray diffraction, as well as density functional theory (DFT) calculations. This approach has confirmed the structures of N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine and related compounds, providing insights into their molecular conformations and electronic properties (Geng et al., 2023).
Chemical Reactions and Properties
Triazine compounds exhibit a wide range of chemical reactivity, enabling their use in diverse synthetic transformations. For example, the interaction of intermediates like 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine with various reagents has led to the formation of novel triazine and triazepine derivatives with potential anti-tumor activity (Badrey & Gomha, 2012).
Physical Properties Analysis
Triazine derivatives can be incorporated into high-performance materials, such as aromatic polyamides containing phenyl-1,3,5-triazine moieties, which exhibit exceptional thermal stability and mechanical properties, making them suitable for advanced applications (Yu et al., 2012).
Chemical Properties Analysis
The chemical properties of triazine derivatives, such as their solubility, electrochemical behavior, and thermal stability, have been extensively studied. Polyimides synthesized from triazine-based diamine monomers demonstrate excellent solubility in polar aprotic solvents, outstanding thermal stability, and favorable electrochemical properties, suitable for applications in polymer semiconductors and high-performance materials (Li et al., 2017).
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
The encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages demonstrates a novel approach to drug delivery, highlighting the compound's potential in creating cytotoxic host-guest systems for cancer cell targeting without discussing drug use and dosage (Mattsson et al., 2010).
Polymer Development
Research into thermally stable and organosoluble aromatic polyamides with main chain phenyl-1,3,5-triazine moieties showcases the compound's role in synthesizing high-performance materials. These polymers exhibit excellent thermal stability and mechanical properties, suitable for advanced applications (Yu et al., 2012).
Electrochemical Sensors
The development of coated graphite and polymeric membrane electrodes for the determination of Sm3+ ions indicates the compound's utility in creating selective sensors for environmental and medicinal applications. This research avoids discussing drug-related aspects, focusing instead on the analytical application of the compound (Upadhyay et al., 2012).
Antimicrobial Activities
A study on the synthesis of novel derivatives and their significant antibacterial and antifungal activities underlines the potential of N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine in developing new antimicrobial agents. This exploration contributes to the ongoing search for effective compounds in combating resistant microbial strains without delving into drug side effects (Kushwaha & Sharma, 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N-phenyl-6-(pyridin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6S/c16-14-19-12(10-22-13-8-4-5-9-17-13)20-15(21-14)18-11-6-2-1-3-7-11/h1-9H,10H2,(H3,16,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZQITVJZUMRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)
![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)
![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)


![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)
![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)
![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)

![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)
![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)